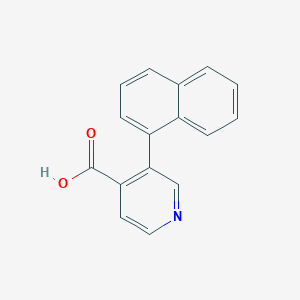
6-(Naphthalen-1-yl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Naphthalen-1-yl)nicotinic acid (6-NNA) is an organic compound and a derivative of nicotinic acid. It is a crystalline solid with a melting point of 204-206°C. 6-NNA has a wide range of applications in the scientific research field due to its versatile properties.
Mécanisme D'action
6-(Naphthalen-1-yl)nicotinic acid, 95% binds to nicotinic acetylcholine receptors in the central nervous system, which results in the inhibition of acetylcholine release. This leads to a decrease in the activity of certain neuronal pathways, which in turn results in a decrease in the excitability of the neurons.
Biochemical and Physiological Effects
6-(Naphthalen-1-yl)nicotinic acid, 95% has been found to have a wide range of effects on the biochemical and physiological processes of the body. It has been found to inhibit the release of neurotransmitters, such as acetylcholine and serotonin, which can result in a decrease in the activity of certain neuronal pathways. It has also been found to have an effect on the metabolism of drugs and has been found to inhibit the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(Naphthalen-1-yl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. It also has a wide range of applications in the scientific research field due to its versatile properties. However, there are some limitations to the use of 6-(Naphthalen-1-yl)nicotinic acid, 95% in laboratory experiments. It is a long-chain molecule, which can make it difficult to work with in certain applications. It also has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
In the future, 6-(Naphthalen-1-yl)nicotinic acid, 95% could be used in a variety of applications. It could be used in the study of enzyme inhibition, receptor binding, and drug metabolism. It could also be used to study the effects of drugs on the central nervous system. Additionally, it could be used to develop new drugs that target nicotinic acetylcholine receptors for the treatment of neurological disorders. It could also be used to develop new compounds that could be used to treat conditions such as depression, anxiety, and addiction. Finally, it could be used to develop new compounds that could be used as drugs for the treatment of cancer.
Méthodes De Synthèse
6-(Naphthalen-1-yl)nicotinic acid, 95% can be synthesized by the reaction of naphthalene-1-carboxylic acid and nicotinic acid in aqueous solution. The reaction is catalyzed by hydrochloric acid and is carried out at a temperature of 70-80°C. The product is then purified by recrystallization and filtration.
Applications De Recherche Scientifique
6-(Naphthalen-1-yl)nicotinic acid, 95% is a widely used research compound in the scientific community. It is used in a variety of applications such as in the study of enzyme inhibition, receptor binding, and drug metabolism. It has also been used in the study of the effects of drugs on the central nervous system.
Propriétés
IUPAC Name |
6-naphthalen-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)12-8-9-15(17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFABRBKJASNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














